molecular formula C20H29FN2O3S B2364571 N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021074-63-4

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2364571
CAS No.: 1021074-63-4
M. Wt: 396.52
InChI Key: SEYNQCLGIUAABA-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a versatile chemical compound used in various scientific research fields. It exhibits diverse properties and can be employed in studies related to drug development, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions typically involve the use of bases such as DBU and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is used in several scientific research applications, including:

    Chemistry: It is employed in organic synthesis and the development of new chemical reactions.

    Biology: It is used in studies related to cellular processes and molecular interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing compounds. Examples include:

  • N-cycloheptyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-cycloheptyl-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-cycloheptyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

N-cycloheptyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3S/c21-16-10-12-19(13-11-16)27(25,26)23-14-6-5-9-18(23)15-20(24)22-17-7-3-1-2-4-8-17/h10-13,17-18H,1-9,14-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYNQCLGIUAABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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